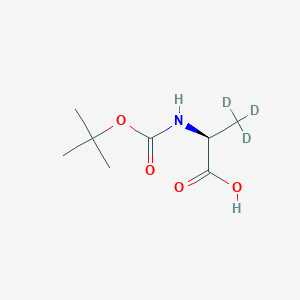

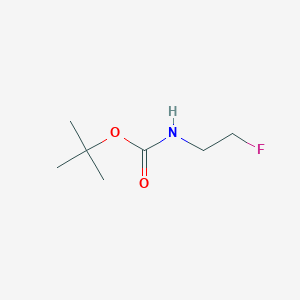

N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

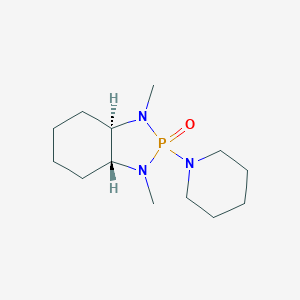

N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride (Fmoc-DAP) is a versatile, multifunctional reagent used in organic synthesis and biochemistry. It is a common building block for peptide synthesis, and is used in a variety of laboratory applications such as solid phase peptide synthesis, peptide purification, and protein labeling. Fmoc-DAP is a stable, water-soluble, and easily handled compound that can be used in a variety of synthetic and biochemical applications.

Scientific Research Applications

Analytical Methods and Material Science:

NMR Studies on Surface Modification

Nuclear magnetic resonance (NMR) studies offer critical insights into surface modification of nanomaterials such as nanodiamonds. These studies are pivotal for understanding the interactions and chemical bonds formed with surface carbon atoms, including fluorinated, chlorinated, hydroxylated, carboxylated, and hydrogenated modifications. Such techniques could be relevant for analyzing N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, especially in terms of its interaction with other materials or its role in surface chemistry (Panich, 2017).

Fluorescence Spectroscopy for Organic Matter Analysis

The application of fluorescence spectroscopy in analyzing water-soluble organic carbon (WSOC) in atmospheric aerosols highlights its utility in examining organic compounds' structural and functional properties. This non-invasive technique's sensitivity and specificity could make it a valuable tool in studying this compound in various matrices (Wu et al., 2020).

Biomedical and Environmental Implications:

Mechanisms of Developmental Toxicity of Dioxins

Understanding the developmental toxicity of dioxins and related compounds through the aryl hydrocarbon receptor-dependent pathway offers insights into toxicological studies. Such research provides a foundation for exploring the biological and environmental impact of various chemical compounds, potentially including this compound, particularly in terms of toxicity and safety profiling (Yoshioka & Tohyama, 2019).

Antioxidant Activity Measurement Methods

The study and determination of antioxidant activity are crucial in various fields, from food science to pharmacology. Methods like ORAC, HORAC, TRAP, and TOSC are instrumental in assessing antioxidant capacities, which could be relevant in researching this compound's potential antioxidant properties or interactions with biological systems (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, also known as Fmoc-1,5-diaminopentane hydrochloride, is the amino group of amino acids . The compound is used as a protecting group in peptide synthesis, specifically for the protection of the N-terminal amino group .

Mode of Action

The compound interacts with its targets by forming a carbamate linkage with the amino group of amino acids . This interaction results in the protection of the amino group, preventing it from reacting during the peptide synthesis process .

Biochemical Pathways

The compound affects the peptide synthesis pathway. By protecting the amino group, it allows for the selective formation of peptide bonds without unwanted side reactions . The compound can be removed under mild basic conditions, allowing the amino group to participate in subsequent reactions .

Result of Action

The primary result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group, it allows for the controlled formation of peptide bonds, contributing to the efficiency and accuracy of peptide synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The compound is stable under acidic and oxidative conditions, but can be removed under mild basic conditions . Temperature can also affect the rate of the protection and deprotection reactions .

Future Directions

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVDRDMFYHOZBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369607 |

Source

|

| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118119-32-7 |

Source

|

| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)

![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)